

Physical and chemical properties of 3-(Trifluoromethyl)pyridin-2-ol

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Compound of Interest

Compound Name: 2-Hydroxy-3-Trifluoromethylpyridine

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An In-depth Technical Guide to 3-(Trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the compound's structural features, physicochemical parameters, spectral data, and reactivity. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and the development of novel fluorinated materials.

Introduction

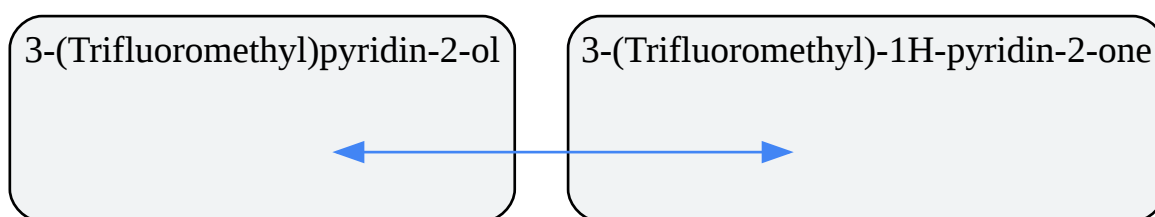
3-(Trifluoromethyl)pyridin-2-ol, also known by its tautomeric name 3-(trifluoromethyl)-2-pyridone, is a key building block in the synthesis of a variety of biologically active molecules. The incorporation of the trifluoromethyl group (-CF₃) into the pyridine scaffold imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence the pharmacokinetic and pharmacodynamic

profiles of derivative compounds.^[1] This guide aims to consolidate the available technical data on this compound to facilitate its effective utilization in research and development.

Molecular Structure and Tautomerism

3-(Trifluoromethyl)pyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 3-(trifluoromethyl)-1H-pyridin-2-one. This equilibrium is a critical aspect of its chemistry, influencing its reactivity and physical properties. The relative populations of the two tautomers can be influenced by factors such as the solvent, temperature, and pH.

Diagram of Tautomeric Equilibrium



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Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-(Trifluoromethyl)pyridin-2-ol is presented in the table below. It is important to note that some of the data, particularly for boiling point and pKa, is based on predictions for isomeric compounds due to a lack of experimentally determined values for the specific target molecule in available literature.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₆ H ₄ F ₃ NO | [2] |
| Molecular Weight | 163.10 g/mol | [2][3] |
| CAS Number | 22245-83-6 | [2] |
| Appearance | Solid | [4][5] |
| Melting Point | 150 - 155 °C | [3] |
| Boiling Point | No experimental data available. Predicted for 5-(trifluoromethyl)pyridin-3-ol: 301.2 ± 37.0 °C | |
| pKa | No experimental data available. | |
| Solubility | No quantitative data available. Generally soluble in organic solvents like DMSO and methanol. | |
| Tautomerism | Exists in equilibrium with 3-(Trifluoromethyl)-2-pyridone | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 3-(Trifluoromethyl)pyridin-2-ol. While a comprehensive set of experimental spectra for this specific compound is not readily available in the public domain, data from closely related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 3-(Trifluoromethyl)pyridin-2-ol are influenced by the electron-withdrawing trifluoromethyl group and the pyridine ring.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework, with the trifluoromethyl group significantly affecting the chemical shift of the carbon to which it is attached.
- ^{19}F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds and is expected to show a singlet for the $-\text{CF}_3$ group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Trifluoromethyl)pyridin-2-ol is expected to exhibit characteristic absorption bands for the O-H or N-H stretching (depending on the dominant tautomer), C=O stretching (in the pyridone form), C=C and C=N stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-(Trifluoromethyl)pyridin-2-ol would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of substituents like the trifluoromethyl group.

Synthesis and Reactivity

Synthesis

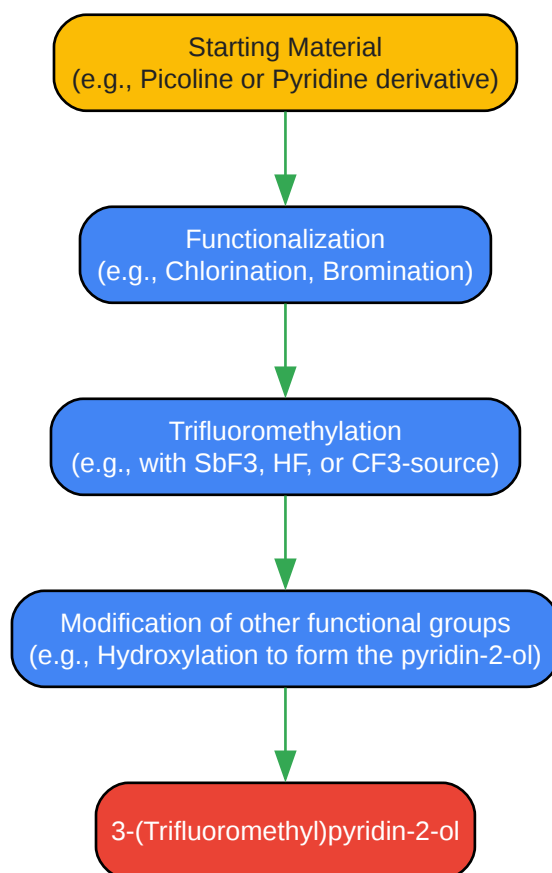
The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods, including:

- From Picoline: Chlorination followed by fluorination of picoline is a common industrial method.^[6]
- Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing building blocks.^[6]

- Direct Trifluoromethylation: Introduction of a trifluoromethyl group onto a pre-existing pyridine ring.

A general workflow for the synthesis of trifluoromethylated pyridines is outlined below.

Diagram of a General Synthetic Workflow



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Caption: General synthetic pathway for trifluoromethylpyridines.

Reactivity

3-(Trifluoromethyl)pyridin-2-ol exhibits reactivity characteristic of both pyridinols and trifluoromethyl-substituted aromatics.

- Acidity: The hydroxyl group is acidic and can be deprotonated to form a pyridinolate anion.

- **Nucleophilicity:** The pyridinolates anion is a good nucleophile and can participate in various substitution reactions.
- **Electrophilic Aromatic Substitution:** The pyridine ring can undergo electrophilic substitution, although the electron-withdrawing trifluoromethyl group can deactivate the ring towards this type of reaction.
- **Ligand Formation:** The nitrogen atom and the hydroxyl group can coordinate with metal ions, making it a useful ligand in catalysis.[\[3\]](#)

Biological Activity and Applications

The primary application of 3-(Trifluoromethyl)pyridin-2-ol is as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#) The presence of the trifluoromethyl group can enhance the biological activity of the final product by:

- **Increasing Lipophilicity:** Facilitating passage through biological membranes.[\[1\]](#)
- **Improving Metabolic Stability:** The strong C-F bond is resistant to metabolic degradation.[\[1\]](#)
- **Modulating Receptor Binding:** The electronic properties of the $-CF_3$ group can influence interactions with biological targets.[\[1\]](#)

While no specific signaling pathways involving 3-(Trifluoromethyl)pyridin-2-ol itself have been extensively documented, its derivatives are known to be part of molecules that interact with various biological targets.

Conclusion

3-(Trifluoromethyl)pyridin-2-ol is a valuable fluorinated building block with a unique combination of physical and chemical properties. Its tautomeric nature and the presence of the trifluoromethyl group make it a versatile tool for the design and synthesis of novel compounds with potential applications in medicine and materials science. Further experimental investigation into its precise physicochemical parameters and reactivity will undoubtedly expand its utility in various fields of chemical research.

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References

- 1. nbino.com [nbino.com]
- 2. scbt.com [scbt.com]
- 3. ossila.com [ossila.com]
- 4. 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 [sigmaaldrich.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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